molecular formula C7H8N4 B14850183 Imidazo[1,2-A]pyrimidin-3-ylmethanamine

Imidazo[1,2-A]pyrimidin-3-ylmethanamine

Cat. No.: B14850183
M. Wt: 148.17 g/mol
InChI Key: YVQWSRYZTLZPAX-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidin-3-ylmethanamine is a bicyclic heterocyclic compound featuring fused imidazole and pyrimidine rings, with a methanamine substituent at the C3 position. Studies highlight its role as a precursor for cytotoxic and antimicrobial agents, with derivatives demonstrating activity against cancer cell lines (e.g., MCF-7, HeLa) and pathogens like Staphylococcus aureus . In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analyses suggest moderate solubility and blood-brain barrier (BBB) penetration, though these properties vary with substituents .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

imidazo[1,2-a]pyrimidin-3-ylmethanamine

InChI

InChI=1S/C7H8N4/c8-4-6-5-10-7-9-2-1-3-11(6)7/h1-3,5H,4,8H2

InChI Key

YVQWSRYZTLZPAX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2N=C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-A]pyrimidin-3-ylmethanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with glyoxal in the presence of a suitable catalyst, followed by cyclization to form the imidazo[1,2-A]pyrimidine core. The methanamine group can then be introduced through reductive amination or other suitable methods .

Industrial Production Methods: Industrial production of Imidazo[1,2-A]pyrimidin-3-ylmethanamine often involves scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-A]pyrimidin-3-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyrimidin-3-ylmethanone, while reduction may produce various amine derivatives .

Scientific Research Applications

Imidazo[1,2-A]pyrimidin-3-ylmethanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Imidazo[1,2-A]pyrimidin-3-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the activity of key enzymes or disrupt cellular processes essential for the survival of pathogens. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Variations

Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine Derivatives
  • Imidazo[1,2-a]pyrimidin-3-ylmethanamine (Pyrimidine core):

    • Exhibits selective cytotoxicity (IC₅₀: 1.2–8.7 µM against solid tumors) due to interactions with DNA topoisomerase II .
    • Lower lipophilicity (LogP: 1.2) compared to pyridine analogues, influencing BBB permeability .
  • Imidazo[1,2-a]pyridine-3-methanamine (Pyridine core):

    • Prioritized in autoimmune disease therapies (e.g., Roche AG patents) for targeting cyclin-dependent kinases (CDKs) and interleukin receptors .
    • Higher aqueous solubility in hydrochloride salt forms (e.g., 1194374-09-8: >10 mg/mL in water) .
Key Structural Differences
Property Imidazo[1,2-a]pyrimidin-3-ylmethanamine Imidazo[1,2-a]pyridine-3-methanamine
Molecular Formula C₇H₉N₄ C₈H₉N₃
Core Heterocycle Pyrimidine Pyridine
Bioactivity Cytotoxic, Antimicrobial Kinase Inhibition, Immunomodulation
Solubility (HCl Salt) Moderate (~5 mg/mL) High (>10 mg/mL)

Substituent Effects on Pharmacological Profiles

Methanamine Position and Alkylation
  • C3-Methanamine (Imidazo[1,2-a]pyrimidin-3-ylmethanamine):

    • Enhances DNA intercalation and antimicrobial activity (MIC: 4 µg/mL against E. coli) .
    • N-Methylation (e.g., N,N-dimethyl derivatives) increases lipophilicity (LogP: 2.1) but reduces BBB penetration .
  • C2-Aryl Substitutions (e.g., 2-(4-Methoxyphenyl)):

    • Improves pharmacokinetic stability (e.g., 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine: TPSA = 45 Ų, GI absorption = 89%) .
    • Methoxy groups enhance CYP450 inhibition, raising drug-drug interaction risks .
ADMET Comparison
Parameter Imidazo[1,2-a]pyrimidin-3-ylmethanamine 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine
BBB Permeability Moderate (BBB score: 0.4) Low (BBB score: 0.1)
P-gp Substrate No Yes
CYP2D6 Inhibition Weak Strong
Ames Test (Mutagenicity) Negative Negative

Therapeutic Potential

  • Imidazo[1,2-a]pyrimidin-3-ylmethanamine Derivatives:

    • 12 triaryl-substituted derivatives synthesized with >80% yield; in vitro studies show IC₅₀ values <10 µM against colorectal cancer .
    • Schiff base derivatives exhibit antifungal activity (MIC: 2–8 µg/mL) .
  • Imidazo[1,2-a]pyridine Analogues:

    • Patented for autoimmune disorders (e.g., multiple sclerosis) via CDK4/6 inhibition .
    • N,N-Dimethyl variants (e.g., 2717-95-5) show enhanced antiviral activity .

Limitations and Challenges

  • Pyrimidine derivatives suffer from rapid hepatic metabolism (t₁/₂: 1.5 h) compared to pyridine analogues (t₁/₂: 3.8 h) .
  • High P-gp efflux in aryl-substituted compounds limits CNS bioavailability .

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